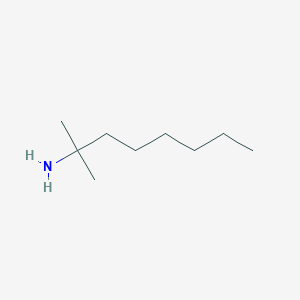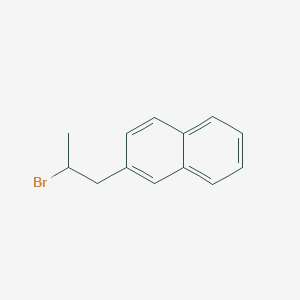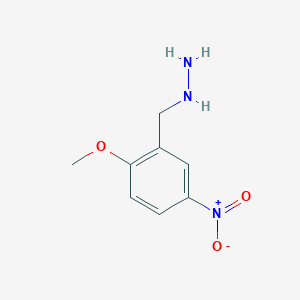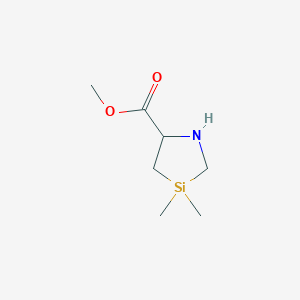
2-Methyloctan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyloctan-2-amine is an organic compound with the molecular formula C9H21N. It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a carbon atom in the molecule. This compound is part of the aliphatic amines family, which are known for their wide range of applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyloctan-2-amine can be synthesized through several methods. One common approach is the nucleophilic substitution of haloalkanes. In this method, a haloalkane reacts with ammonia or an amine to form the desired amine product. For example, the reaction of 2-methyloctyl chloride with ammonia can yield this compound .
Another method involves the reductive amination of ketones or aldehydes. In this process, a ketone or aldehyde is reacted with ammonia or an amine in the presence of a reducing agent, such as sodium cyanoborohydride, to form the amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The Gabriel synthesis is one such method, where phthalimide is reacted with potassium hydroxide to form potassium phthalimide, which then undergoes nucleophilic substitution with a haloalkane to form the desired amine .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyloctan-2-amine undergoes various chemical reactions, including:
Oxidation: Amines can be oxidized to form nitro compounds or nitriles.
Reduction: Reduction of imines or nitriles can yield primary amines.
Substitution: Amines can undergo nucleophilic substitution reactions with haloalkanes to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Haloalkanes and alkyl halides are typical reagents for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro compounds or nitriles.
Reduction: Primary amines.
Substitution: Secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
2-Methyloctan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drugs and bioactive molecules, such as receptor ligands and enzyme inhibitors.
Industry: It is employed in the production of polymers, catalysts, and functional materials.
Wirkmechanismus
The mechanism of action of 2-Methyloctan-2-amine involves its interaction with molecular targets and pathways in biological systems. As a primary amine, it can act as a nucleophile, participating in various biochemical reactions. It can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding .
Vergleich Mit ähnlichen Verbindungen
2-Methyloctan-2-amine can be compared with other similar compounds, such as:
2-Methylbutan-2-amine: A primary aliphatic amine with similar chemical properties but a shorter carbon chain.
N-Methylbutan-2-amine: A secondary aliphatic amine with a methyl group attached to the nitrogen atom.
2-Methylbutylamine: Another primary amine with a different carbon chain structure.
These compounds share similar chemical properties but differ in their molecular structures and specific applications. The uniqueness of this compound lies in its specific carbon chain length and the resulting physical and chemical properties.
Eigenschaften
Molekularformel |
C9H21N |
|---|---|
Molekulargewicht |
143.27 g/mol |
IUPAC-Name |
2-methyloctan-2-amine |
InChI |
InChI=1S/C9H21N/c1-4-5-6-7-8-9(2,3)10/h4-8,10H2,1-3H3 |
InChI-Schlüssel |
OHMXXZIUOWNPRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B13599168.png)
amine](/img/structure/B13599175.png)

![2-Azaspiro[3.3]heptane-2-carboxamide](/img/structure/B13599191.png)

![(1s)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B13599205.png)
![3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile](/img/structure/B13599207.png)




![2-[(1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-amine](/img/structure/B13599242.png)
![Methyl4-[(4-aminophenoxy)methyl]benzoate](/img/structure/B13599245.png)
